molecular formula C8H6ClNO2S B1355495 (2-Cyanophenyl)methanesulfonyl chloride CAS No. 51045-34-2

(2-Cyanophenyl)methanesulfonyl chloride

Cat. No. B1355495
CAS RN: 51045-34-2
M. Wt: 215.66 g/mol
InChI Key: OJOPRZBXIJOTKB-UHFFFAOYSA-N
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Description

“(2-Cyanophenyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 51045-34-2 . It has a molecular weight of 215.66 . The IUPAC name for this compound is (2-cyanophenyl)methanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “(2-Cyanophenyl)methanesulfonyl chloride” is 1S/C8H6ClNO2S/c9-13(11,12)6-8-4-2-1-3-7(8)5-10/h1-4H,6H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2-Cyanophenyl)methanesulfonyl chloride” is a solid at room temperature . It has a boiling point of 357.7±25.0 C at 760 mmHg and a melting point of 85-86 C . It should be stored at 4C, sealed storage, away from moisture .

Scientific Research Applications

  • Electrochemical Properties in Ionic Liquids : One study explored the electrochemical properties of vanadium pentoxide (V2O5) films in a methanesulfonyl chloride (MSC)-AlCl3 ionic liquid. The research highlighted the reversible intercalation of sodium into V2O5 films, demonstrating potential applications in battery technologies (Su, Winnick, & Kohl, 2001).

  • Synthesis of N-(2-Cyanophenyl)disulfonamides : Another study detailed a one-pot synthesis method for N-(2-cyanophenyl)disulfonamides using sulfonyl chloride and pyridine. This method emphasizes the use of (2-Cyanophenyl)methanesulfonyl chloride in the creation of compounds with potential applications in various chemical processes (Mphahlele & Maluleka, 2021).

  • Mild Pd-Catalyzed N-Arylation : A research focused on a palladium-catalyzed cross-coupling method using methanesulfonamide and aryl bromides/chlorides. This study underscores the role of (2-Cyanophenyl)methanesulfonyl chloride in facilitating safer and more efficient synthesis routes, particularly in pharmaceutical manufacturing (Rosen, Ruble, Beauchamp, & Navarro, 2011).

  • Electrochemical Reduction Studies : Research on the electrochemical reduction of methanesulfonyl chloride revealed insights into its electron adduct formation and the role of sulfonyl radicals. Such studies are crucial for understanding the chemical behavior of (2-Cyanophenyl)methanesulfonyl chloride in various redox reactions (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007).

  • Sulfonylation Reactions in Organic Chemistry : Another application is demonstrated in the sulfonylation of 2-alkynyl and 2-alkenyl alcohols using methanesulfonyl chloride, highlighting its role in organic synthesis. This research provides insights into safe and effective methods for compound modification, which is essential in pharmaceutical and chemical industries (Tanabe, Yamamoto, Yoshida, Miyawaki, & Utsumi, 1995).

Safety And Hazards

“(2-Cyanophenyl)methanesulfonyl chloride” is classified as dangerous . It has hazard statements H302+H312+H332, H314 , which means it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage. The safety precautionary statements are P280, P301+P330+P331 , which means protective gloves/protective clothing/eye protection/face protection should be worn, and if swallowed, rinse mouth and do not induce vomiting.

properties

IUPAC Name

(2-cyanophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c9-13(11,12)6-8-4-2-1-3-7(8)5-10/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOPRZBXIJOTKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558375
Record name (2-Cyanophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyanophenyl)methanesulfonyl chloride

CAS RN

51045-34-2
Record name (2-Cyanophenyl)methanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Cyanophenyl)methanesulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JC McKew, KL Lee, MWH Shen… - Journal of medicinal …, 2008 - ACS Publications
The optimization of a class of indole cPLA 2 α inhibitors is described herein. The importance of the substituent at C3 and the substitution pattern of the phenylmethane sulfonamide …
Number of citations: 107 pubs.acs.org

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